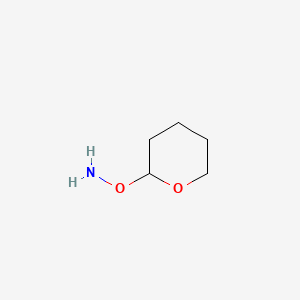
O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine
Vue d'ensemble
Description
O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine (OTX) is an O-substituted hydroxylamine . It has been reported to improve the process of detecting single strand breaks (SSBs) in DNA when coupled with alkaline gel electrophoresis .
Synthesis Analysis
OTX may be used in the synthesis of 2-(5-bromothiophene-2-sulfonamido)-N-(tetrahydro-2H-pyran-2-yloxy)acetamides . It can also be synthesized from 3,4-Dihydro-2H-pyran .Molecular Structure Analysis
The molecular formula of OTX is C5H11NO2 and its molecular weight is 117.15 . The InChI key is NLXXVSKHVGDQAT-UHFFFAOYSA-N .Chemical Reactions Analysis
OTX has been used as an oxidation reagent in the synthesis of a marine alkaloid . This alkaloid shows significant inhibitory activity against mycothiol S-conjugate amidase .Physical and Chemical Properties Analysis
OTX is a low melting solid with a melting point of 34-37 °C (lit.) and a boiling point of 81 °C/20 mmHg (lit.) . It has a density of 1.1274 (rough estimate) and a refractive index of 1.4206 (estimate) . The flash point is 82 °C (180 °F) .Applications De Recherche Scientifique
Density Functional Theory in O-Heterocyclic Derivatives Langenhan et al. (2016) conducted density functional theory (DFT) calculations to estimate the anomeric effect in derivatives like N,O-dimethyl-N-(tetrahydro-2H-pyran-2-yl)hydroxylamine, revealing a significant anomeric effect, thus aiding in understanding the stereochemical preference in glycosylation reactions Langenhan et al., 2016.
P-Aminobenzoic Acid Diamides Synthesis The work by Agekyan and Mkryan (2015) presented a synthetic method for p-aminobenzoic acid diamides based on tetrahydro-2H-pyran-4-carboxylic acid derivatives, detailing the reaction processes and the formation of diamides Agekyan & Mkryan, 2015.
Polycyclic Framework Construction
Tandem Prins-Type Cyclization Someswarao et al. (2018) developed a novel synthesis method for fused tetrahydrofuro[3,2-c]pyrano[2,3-b]chromene derivatives via tandem Prins-type cyclization, demonstrating a modular approach for constructing polycyclic architectures in natural products Someswarao et al., 2018.
Biomedical Applications
Antihypertensive Activities of Seaweed Derivatives Maneesh and Chakraborty (2018) isolated antioxidative O-heterocyclic analogues from Sargassum wightii and analyzed their angiotensin-converting enzyme (ACE) inhibitory potential. The study highlighted the potential of these compounds as natural antihypertensive functional food supplements Maneesh & Chakraborty, 2018.
Single Strand Breaks and AP Sites in DNA Luke et al. (2010) utilized O-(tetrahydro-2H-pyran-2-yl)hydroxylamine (OTX) in a specific assay to measure single strand breaks (SSBs) and abasic sites (AP sites) in DNA, offering insights into DNA damage and repair mechanisms Luke et al., 2010.
Mécanisme D'action
Target of Action
It is known to be used in the synthesis of potential histone deacetylase (hdac) inhibitors , suggesting that HDAC could be a possible target.
Mode of Action
It is known to be an o-substituted hydroxylamine , which suggests that it may interact with its targets through the hydroxylamine group.
Biochemical Pathways
It is used in the synthesis of potential hdac inhibitors , which are known to affect gene expression by modifying the acetylation state of histones.
Result of Action
It is known to be used in the synthesis of potential hdac inhibitors , which are known to affect gene expression by modifying the acetylation state of histones.
Safety and Hazards
OTX is classified as a skin irritant, eye irritant, and may cause respiratory irritation . The safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin with plenty of soap and water in case of contact, wearing protective gloves/clothing/eye protection/face protection, and rinsing eyes cautiously with water for several minutes in case of contact .
Analyse Biochimique
Biochemical Properties
O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine plays a significant role in biochemical reactions, particularly in the detection of single-strand breaks in DNA. The compound interacts with DNA during alkaline gel electrophoresis, enhancing the detection process. Additionally, this compound is involved in the synthesis of potential histone deacetylase inhibitors, which are crucial in regulating gene expression and protein function .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, its role in the synthesis of histone deacetylase inhibitors can lead to changes in gene expression patterns, thereby impacting cellular activities such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to alterations in gene expression. The compound’s interaction with DNA during alkaline gel electrophoresis is a prime example of its molecular mechanism, where it enhances the detection of DNA damage by binding to single-strand breaks .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation can lead to reduced efficacy in biochemical assays .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced detection of DNA damage or improved synthesis of histone deacetylase inhibitors. At higher doses, toxic or adverse effects may be observed, highlighting the importance of dosage optimization in experimental settings .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biochemical activities. The compound’s role in the synthesis of histone deacetylase inhibitors suggests its involvement in metabolic processes that regulate gene expression and protein function .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function in biochemical assays .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can impact its interactions with biomolecules and its efficacy in biochemical reactions .
Propriétés
IUPAC Name |
O-(oxan-2-yl)hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c6-8-5-3-1-2-4-7-5/h5H,1-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLXXVSKHVGDQAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)ON | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50408719 | |
| Record name | O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50408719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6723-30-4 | |
| Record name | O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50408719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O-(Tetrahydropyran-2-yl)hydroxylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine (OTX) help in achieving more accurate single-strand break (SSB) detection compared to traditional alkaline-based assays?
A1: Traditional alkaline-based assays for detecting SSBs often generate false positives due to the cleavage of alkali-labile sites, which are misinterpreted as true SSBs. OTX mitigates this issue by specifically stabilizing apurinic/apyrimidinic (AP) sites in DNA. [] This stabilization prevents the artificial cleavage of AP sites during the alkaline denaturation step of the assay, allowing for a more accurate measurement of true SSBs. The research by April M. demonstrated this improved accuracy by using OTX in conjunction with alkaline gel electrophoresis (AGE) to analyze DNA damage. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


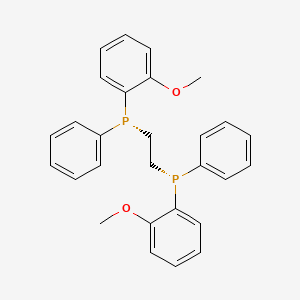

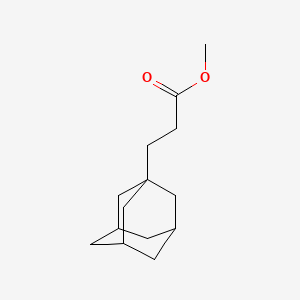
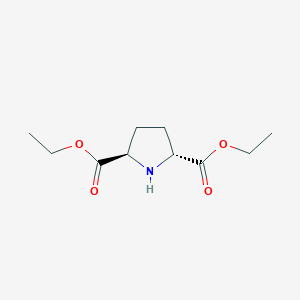
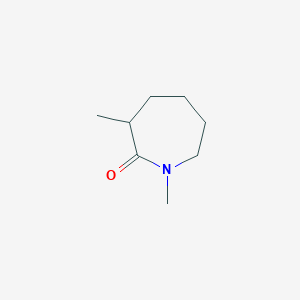


![2-(Trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B1311960.png)

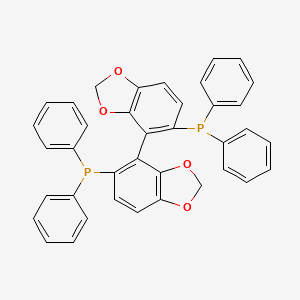

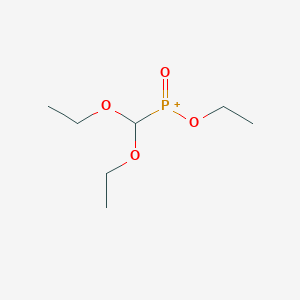
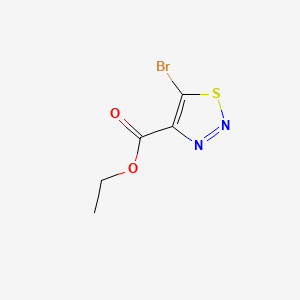
![Benzaldehyde, 2-methoxy-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]-](/img/structure/B1311974.png)
